Ethyl 5-(2-oxopiperidin-1-YL)pentanoate
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Overview
Description
Ethyl 5-(2-oxopiperidin-1-yl)pentanoate is a chemical compound that belongs to the class of esters. It is characterized by the presence of a piperidinone ring, which is a six-membered ring containing one nitrogen atom and a ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2-oxopiperidin-1-yl)pentanoate typically involves the reaction of ethyl 5-bromopentanoate with 2-piperidone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the piperidone moiety. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the substitution .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-oxopiperidin-1-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous acid or base.
Major Products Formed
Oxidation: Ethyl 5-(2-oxopiperidin-1-yl)pentanoic acid.
Reduction: Ethyl 5-(2-hydroxypiperidin-1-yl)pentanoate.
Substitution: 5-(2-oxopiperidin-1-yl)pentanoic acid and ethanol.
Scientific Research Applications
Ethyl 5-(2-oxopiperidin-1-yl)pentanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the biological activity of piperidinone derivatives.
Mechanism of Action
The mechanism of action of ethyl 5-(2-oxopiperidin-1-yl)pentanoate involves its interaction with specific molecular targets. The piperidinone ring can interact with enzymes and receptors in the body, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(2-hydroxypiperidin-1-yl)pentanoate
- Ethyl 5-(2-aminopiperidin-1-yl)pentanoate
- Ethyl 5-(2-methylpiperidin-1-yl)pentanoate
Uniqueness
Ethyl 5-(2-oxopiperidin-1-yl)pentanoate is unique due to the presence of the ketone group in the piperidinone ring. This functional group imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds. The ketone group can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis .
Properties
CAS No. |
75866-46-5 |
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Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
ethyl 5-(2-oxopiperidin-1-yl)pentanoate |
InChI |
InChI=1S/C12H21NO3/c1-2-16-12(15)8-4-6-10-13-9-5-3-7-11(13)14/h2-10H2,1H3 |
InChI Key |
NXATZDNCJXXYJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCN1CCCCC1=O |
Origin of Product |
United States |
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